1-Bromo-3-chloro-2-methoxy-4-methylbenzene
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Overview
Description
“1-Bromo-3-chloro-2-methoxy-4-methylbenzene” is a chemical compound with the molecular formula C8H8BrClO . It is also known as "3-Bromo-2-chloro-1-methoxy-4-methylbenzene" .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-chloro-2-methoxy-4-methylbenzene” consists of a benzene ring substituted with bromo, chloro, methoxy, and methyl groups . The exact positions of these substituents can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-Bromo-3-chloro-2-methoxy-4-methylbenzene” is 235.50 g/mol . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Scientific Research Applications
Applications in Organic Synthesis
1-Bromo-3-chloro-2-methoxy-4-methylbenzene has been used as a key component in various organic syntheses. Esteves et al. (2007) demonstrated its application in the controlled-potential reduction of bromoethers catalyzed by nickel(I) tetramethylcyclam, leading to the formation of tetrahydrofuran derivatives in very high yields (Esteves, Ferreira, & Medeiros, 2007). Moreover, Hirokawa, Horikawa, & Kato (2000) utilized a derivative of this compound in the synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Solubility and Chemical Property Modeling
Liu et al. (2020) involved this compound in their study to derive Abraham model correlations for solute transfer into 2-ethyl-1-hexanol from both water and the gas phase, providing insights into the solubility and chemical interactions of similar compounds (Liu et al., 2020).
Role in Environmental Studies
Peverly et al. (2014) researched the electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, which is closely related to the compound , highlighting its significance as an environmental pollutant and providing insights into its degradation pathways (Peverly et al., 2014).
X-ray Crystallography
Mroz et al. (2020) focused on the anisotropic displacement parameters of similar halomethyl-nitrobenzene compounds, emphasizing the importance of accurate modeling and experimental challenges in the field of X-ray crystallography (Mroz, Wang, Englert, & Dronskowski, 2020).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-chloro-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCQLILGIJCOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682121 |
Source
|
Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |
CAS RN |
1226808-61-2 |
Source
|
Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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